3-Methylsalicylic Acid

Description

This compound has been reported in Osmanthus fragrans, Stocksia brahuica, and other organisms with data available.

Hydroxytoluic Acid is a long-acting salicylate derivative with antilipidemic properties. Hydroxytoluic acid has been shown to lower plasma free fatty acid and cholesterol levels.

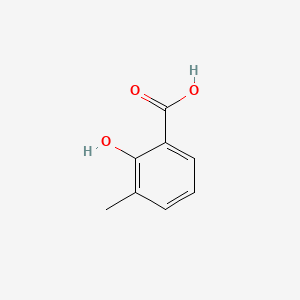

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSXTWFYRGOBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9038686 | |

| Record name | 2-Hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to slightly reddish odorless solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylsalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Cresotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000514 [mmHg] | |

| Record name | 3-Methylsalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83-40-9 | |

| Record name | 3-Methylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytoluic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytoluic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxytoluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYTOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH3HEY032H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Cresotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Methylsalicylic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylsalicylic acid, also known as 2-hydroxy-3-methylbenzoic acid or o-cresotic acid, is an aromatic organic compound with significant potential in various scientific and pharmaceutical applications. As a derivative of salicylic acid, it shares some of its well-known biological activities but also possesses unique properties that make it a subject of interest for researchers in drug development and materials science. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound is a white solid organic compound.[1] Its structure consists of a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and a methyl group at positions 1, 2, and 3, respectively. The presence of both a carboxylic acid and a phenol functional group dictates its chemical reactivity and physical properties.[1]

Structure

-

IUPAC Name: 2-Hydroxy-3-methylbenzoic acid[1]

-

Synonyms: this compound, o-Cresotic acid, 2,3-Cresotic acid[1]

-

Chemical Formula: C₈H₈O₃[1]

-

Molecular Weight: 152.15 g/mol

-

CAS Number: 83-40-9[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Physical State | White solid | [1] |

| Melting Point | 163-165 °C | |

| Solubility | Soluble in basic water and polar organic solvents. Soluble in methanol (5%). | [1] |

| pKa | Not explicitly found for this compound, but as a derivative of salicylic acid (pKa ~2.97), a similar acidic strength is expected. | |

| Appearance | White to slightly reddish crystalline solid. |

Experimental Protocols

Synthesis: Kolbe-Schmitt Reaction

This compound is typically synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of the corresponding phenoxide.[2] In this case, the starting material is o-cresol.

Methodology:

-

Formation of Sodium o-cresolate: o-Cresol is reacted with a strong base, such as sodium hydroxide, to form sodium o-cresolate. This reaction is typically carried out in a dry, inert atmosphere to prevent side reactions.

-

Carboxylation: The resulting sodium o-cresolate is then subjected to carboxylation by heating under a high pressure of carbon dioxide. Typical reaction conditions involve temperatures ranging from 125-150°C and pressures of 5-7 atmospheres.[2]

-

Acidification: The reaction mixture, containing the sodium salt of this compound, is then cooled and acidified with a strong mineral acid, such as sulfuric acid or hydrochloric acid. This protonates the carboxylate group, leading to the precipitation of this compound.

-

Isolation and Purification: The crude this compound is collected by filtration, washed with cold water to remove any remaining salts and acid, and then purified by recrystallization.

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. For this compound, water can be used as a suitable solvent.

Methodology:

-

Dissolution: The crude this compound is dissolved in a minimum amount of hot water (near boiling) to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove them. This step should be performed quickly to prevent premature crystallization.

-

Cooling and Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The flask should be left undisturbed to allow for the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Collection of Crystals: The purified crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.

-

Drying: The crystals are dried in a desiccator or a low-temperature oven to remove any residual solvent.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Acquisition Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

-

Techniques: Standard ¹H and ¹³C NMR spectra should be acquired. 2D techniques such as COSY and HSQC can be used for more detailed structural elucidation.

-

¹H NMR: A typical experiment would involve a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[3] The mixture should be a fine, homogeneous powder.

-

Place a portion of the mixture into a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[4]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Analysis:

-

Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Characteristic peaks for the hydroxyl (-OH) group (broad band around 3000-3500 cm⁻¹), the carboxylic acid C=O stretch (around 1650-1700 cm⁻¹), and aromatic C-H and C=C stretches should be observed.

Experimental Setup (General):

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for the analysis of such compounds, typically in negative ion mode to deprotonate the acidic protons.[5]

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the desired resolution and accuracy.

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

Signaling Pathways and Biological Activity

While this compound is a derivative of the well-known plant signaling molecule, salicylic acid, its direct role in specific intracellular signaling cascades is not as extensively documented. However, it has been shown to possess distinct biological activities.

Fibrinolytic Activity

This compound has been reported to exhibit fibrinolytic activity, meaning it can aid in the dissolution of blood clots.[6] The mechanism is believed to involve the activation of the fibrinolytic system.

References

An In-depth Technical Guide to 3-Methylsalicylic Acid (CAS 83-40-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylsalicylic acid (CAS 83-40-9), a versatile aromatic organic compound. It details its chemical and physical properties, synthesis via the Kolbe-Schmitt reaction, and purification by recrystallization. The guide presents a thorough analysis of its spectral characteristics, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Furthermore, it explores the compound's biological activities, focusing on its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes and its role in plant defense signaling pathways. Detailed experimental protocols for synthesis, purification, and biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as 2-Hydroxy-3-methylbenzoic acid or o-Cresotic acid, is a white solid organic compound. It is soluble in basic water and polar organic solvents.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 83-40-9 | [1] |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molar Mass | 152.15 g/mol | [1] |

| Melting Point | 165.5 °C | [1] |

| Appearance | White solid | [1] |

| Synonyms | 2-Hydroxy-3-methylbenzoic acid, o-Cresotic acid, 2,3-Cresotic acid | [1] |

Synthesis and Purification

Synthesis via Kolbe-Schmitt Reaction

This compound is commercially produced through the Kolbe-Schmitt reaction, which involves the carboxylation of sodium o-cresolate.[1]

The reaction proceeds through the nucleophilic addition of the phenoxide ion to carbon dioxide, followed by protonation to yield the carboxylic acid.

References

Discovery and history of 3-Methylsalicylic acid

An In-depth Technical Guide to 3-Methylsalicylic Acid: Discovery, Synthesis, and Applications

Introduction

This compound, also known by its systematic name 2-Hydroxy-3-methylbenzoic acid or as o-cresotic acid, is an aromatic organic compound with the chemical formula C₈H₈O₃.[1][2] It is a white, crystalline solid that serves as a significant intermediate in the chemical industry, particularly in the synthesis of dyes and pharmaceuticals.[3][4] Structurally, it is a derivative of salicylic acid with a methyl group substituted at the 3-position on the benzene ring.[5] This guide provides a comprehensive overview of the history, physicochemical properties, synthesis, and biological significance of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

While the precise date and discoverer of this compound are not as clearly documented as for its parent compound, salicylic acid, its synthesis history is intrinsically linked to the development of carboxylation reactions in the mid-19th century. The most prominent method for its production, the Kolbe-Schmitt reaction, was developed and refined during this era, enabling the synthesis of various hydroxybenzoic acids from phenols. This methodology remains the cornerstone of industrial production for this compound.[3]

Physicochemical and Spectroscopic Data

This compound is a white to slightly reddish crystalline solid.[5] It is soluble in polar organic solvents like methanol and in basic water.[1][6] Its key properties are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 83-40-9 | [1][2][6] |

| Molecular Formula | C₈H₈O₃ | [2][5][6] |

| Molecular Weight | 152.15 g/mol | [2][6][7] |

| Melting Point | 163-169 °C | [2][6][8] |

| Appearance | White to pale pink/light orange powder/crystal | [2][5][8] |

| Purity | ≥ 96.0% (Assay/GC) | [6][8] |

| Solubility | Water: 1.5 g/L (20 °C); Methanol: Soluble 5% | [5][6] |

| pKa | 2.99 (at 25 °C) | [5] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Shifts / Peaks | References |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 15.81, 7.595, 7.064, 6.546, 2.112 | [9] |

| ¹³C NMR | Spectral data available | [10] |

| IR (nujol mull) | Spectral data available | [9] |

| Mass Spectrometry (MS) | 340 spectra available in mzCloud database | [11] |

| InChI Key | WHSXTWFYRGOBGO-UHFFFAOYSA-N | [1][6][10] |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound is achieved via the Kolbe-Schmitt reaction.[1][3] This method involves the carboxylation of o-cresol. Other synthesis strategies, such as directed ortho-lithiation and halogen-metal exchange, have also been explored for producing substituted salicylic acids.[12]

Kolbe-Schmitt Synthesis (Gas-Solid Phase Method)

This is the most traditional and widely used method for producing this compound.[3] The process involves three main steps: the formation of sodium o-cresolate, the carboxylation of this salt, and finally, acidification to yield the final product.

Experimental Protocol:

-

Formation of Sodium o-Cresolate:

-

React solid o-cresol with a stoichiometric amount of sodium hydroxide in a suitable reactor.

-

The reaction is typically carried out in the absence of a solvent. The removal of water is critical, as its presence can negatively impact the yield of the subsequent carboxylation step.[3]

-

-

Carboxylation:

-

The dried sodium o-cresolate powder is transferred to a high-pressure reactor (autoclave).

-

The reactor is heated to a temperature of 398–448 K (125–175 °C).[3]

-

Pressurize the reactor with carbon dioxide (CO₂) to 0.5–1.5 MPa.[3]

-

Maintain these conditions with constant agitation for 5–7 hours to allow the carboxylation reaction to proceed, forming sodium 3-methylsalicylate.[3]

-

-

Acidification and Isolation:

-

After the reaction is complete, cool the reactor and release the pressure.

-

Dissolve the resulting sodium 3-methylsalicylate salt in water.

-

Acidify the aqueous solution with a strong mineral acid, such as sulfuric acid or hydrochloric acid, until the pH is acidic, leading to the precipitation of this compound.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold water to remove any remaining salts and impurities.

-

Dry the purified product. Recrystallization from a suitable solvent like dichloroethane can be performed for higher purity.[13]

-

Below is a diagram illustrating the workflow for the Kolbe-Schmitt synthesis of this compound.

Biological Activity and Applications

This compound is not only a crucial chemical intermediate but also exhibits notable biological activities. It is recognized for its fibrinolytic activity in human plasma, where it functions by activating the body's fibrinolytic system.[5][14] Additionally, it has been described as a long-acting salicylate derivative with antilipidemic properties, capable of lowering plasma free fatty acids and cholesterol.[5][15]

Its primary applications stem from its role as a versatile precursor in organic synthesis.[4]

-

Dye Industry: It is a key intermediate in the manufacturing of various dyes, including azo and triphenylmethane dyes.[3][4]

-

Pharmaceuticals: The compound serves as a building block for more complex pharmaceutical agents.[2] For instance, it has been used in the synthesis of hydroxymethylmexiletine, a major metabolite of the antiarrhythmic drug mexiletine.[16]

-

Agrochemicals: It is utilized in the production of various agrochemicals.[2]

-

Research: In plant biology, derivatives of salicylic acid are studied for their role in inducing systemic acquired resistance (SAR), a plant's defense mechanism against pathogens.[13]

The diagram below illustrates the relationships between this compound and its primary application areas.

Conclusion

This compound is a compound of significant industrial and research interest. Its history is rooted in the foundational developments of organic synthesis, with the Kolbe-Schmitt reaction remaining a robust and relevant method for its production. The quantitative data presented provides a clear summary of its key characteristics for laboratory and industrial use. With applications spanning from the creation of vibrant dyes to its role as a precursor for life-saving pharmaceuticals, and its inherent biological activities, this compound will continue to be a focal point for professionals in chemical synthesis and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-甲基水杨酸 96.0% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. scbt.com [scbt.com]

- 8. This compound 83-40-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound SODIUM SALT(32768-20-0) IR Spectrum [m.chemicalbook.com]

- 10. This compound(83-40-9) 1H NMR spectrum [chemicalbook.com]

- 11. mzCloud – 3 Methylsalicylic acid [mzcloud.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound | COX | TargetMol [targetmol.com]

- 16. This compound 96.0 83-40-9 [sigmaaldrich.com]

Spectroscopic Profile of 3-Methylsalicylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylsalicylic acid (CAS No. 83-40-9), a significant derivative of salicylic acid with applications in organic synthesis and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Description |

| 12.4 | Singlet, 1H (Carboxylic Acid, -COOH) |

| 7.666 | Doublet, 1H (Aromatic) |

| 7.388 | Triplet, 1H (Aromatic) |

| 6.832 | Doublet, 1H (Aromatic) |

| 2.202 | Singlet, 3H (Methyl, -CH₃) |

¹³C NMR (Carbon-13 NMR) Data

-

~170-175 ppm: Carboxylic acid carbon (-COOH)

-

~160 ppm: Phenolic carbon (C-OH)

-

~110-140 ppm: Aromatic carbons

-

~15-20 ppm: Methyl carbon (-CH₃)

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

While a specific peak-by-peak list for this compound is not provided in the search results, the characteristic absorption bands for a closely related compound, salicylic acid, are presented below and are expected to be very similar for this compound.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3233 | O-H (Phenol) | Stretching |

| 2999-2831 | C-H (Aromatic and Methyl) | Stretching |

| ~1670 | C=O (Carboxylic Acid) | Asymmetric Stretching |

| 1662-1683 | C=O (Carboxylic Acid) | Asymmetric Stretching |

| 1558-1612 | C=C (Aromatic) | Stretching |

| ~1380 | C=O (Carboxylic Acid) | Symmetric Stretching |

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

The mass spectrum of this compound shows a prominent molecular ion peak, confirming its molecular weight. The fragmentation pattern provides structural information.

| m/z | Relative Intensity (%) |

| 153.0 | 6.1 |

| 152.0 (M⁺) | 67.6 |

| 135.0 | 11.3 |

| 134.0 | 100.0 |

| 133.0 | 4.4 |

| 107.0 | 8.9 |

| 106.0 | 96.2 |

| 105.0 | 25.8 |

| 78.0 | 26.8 |

| 77.0 | 20.5 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (¹H and ¹³C NMR):

-

Approximately 5-25 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

For ¹³C NMR, a higher concentration (50-100 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though modern spectrometers can reference the residual solvent peak.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is thoroughly ground to ensure a homogenous dispersion of the sample within the KBr matrix.

-

A portion of the mixture is transferred to a pellet-forming die.

-

The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.

-

The resulting KBr pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Measurement: A background spectrum of a pure KBr pellet (or empty beam path) is recorded first. Then, the spectrum of the sample pellet is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI):

-

A small amount of the solid this compound sample is introduced into the mass spectrometer's ion source, typically via a direct insertion probe.

-

The sample is heated to induce vaporization into the gas phase.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which is a radical cation.

-

Excess energy from the ionization process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

-

The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

3-Methylsalicylic acid as a natural product

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule at the Interface of Natural and Synthetic Chemistry

3-Methylsalicylic acid (3-MSA), also known as o-cresotic acid, is an aromatic organic compound with the chemical formula C₈H₈O₃. It is a derivative of salicylic acid, featuring a methyl group at the 3-position of the benzene ring. While some commercial suppliers classify this compound under the "Natural Products" category, concrete scientific evidence detailing its isolation from a specific natural source or a dedicated biosynthetic pathway is notably scarce in the current literature. One source refers to it as a "bacterial xenobiotic metabolite," suggesting it may be a product of microbial transformation of foreign compounds rather than a primary or secondary metabolite.

Given the limited evidence for its natural occurrence, this guide will focus on the well-documented synthetic production, physicochemical properties, and biological activities of this compound, providing a comprehensive resource for researchers and drug development professionals.

Chemical Synthesis: The Kolbe-Schmitt Reaction

The primary industrial synthesis of this compound is achieved through the Kolbe-Schmitt reaction, a carboxylation process that utilizes o-cresol as the starting material.[1] The reaction involves the carboxylation of sodium o-cresolate under pressure and heat, followed by acidification to yield the final product.

Reaction Pathway

Experimental Protocol: Kolbe-Schmitt Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction. Optimal conditions, such as temperature, pressure, and reaction time, may vary and should be optimized for specific laboratory or industrial settings.

Materials:

-

o-Cresol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

-

Anhydrous solvent (e.g., toluene or xylene, optional for slurry-based reactions)

-

High-pressure reactor (autoclave)

Procedure:

-

Preparation of Sodium o-cresolate:

-

In a suitable reaction vessel, dissolve o-cresol in a minimal amount of a suitable solvent or use it neat.

-

Slowly add a stoichiometric amount of sodium hydroxide while stirring. The reaction is exothermic and will form sodium o-cresolate.

-

The resulting sodium o-cresolate is then thoroughly dried, as the presence of water can significantly reduce the yield of the carboxylation reaction.

-

-

Carboxylation:

-

Transfer the dry sodium o-cresolate to a high-pressure autoclave.

-

Seal the reactor and purge it with nitrogen to remove any air.

-

Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 0.5–1.5 MPa).

-

Heat the reactor to the reaction temperature (e.g., 150–200 °C) while stirring.

-

Maintain these conditions for a set period (e.g., 5–7 hours) to allow for the carboxylation to proceed.

-

-

Acidification and Isolation:

-

After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂.

-

Dissolve the solid product in water.

-

While stirring, slowly add a mineral acid (e.g., H₂SO₄ or HCl) to the solution until it is acidic (pH 1-2).

-

This compound will precipitate out of the solution as a white solid.

-

-

Purification:

-

Collect the precipitated this compound by filtration.

-

Wash the solid with cold water to remove any remaining salts and impurities.

-

The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.

-

Dry the purified crystals under vacuum.

-

Yield: The yield of this compound from the Kolbe-Schmitt reaction can be influenced by various factors, including the purity of reactants, reaction conditions, and the efficiency of the work-up and purification steps.

Physicochemical and Analytical Data

Physicochemical Properties

| Property | Value |

| CAS Number | 83-40-9 |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 163-165 °C |

| Solubility | Soluble in ethanol, ether; less soluble in water |

| pKa | ~3.0 |

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH | |

| ~10.0 | br s | 1H | -OH | |

| 7.67 | d | 1H | Ar-H | |

| 7.40 | t | 1H | Ar-H | |

| 6.84 | d | 1H | Ar-H | |

| 2.21 | s | 3H | -CH₃ |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |

| 172.8 | -COOH | |

| 160.6 | C-OH | |

| 132.2 | Ar-C | |

| 127.7 | Ar-C | |

| 123.8 | Ar-C | |

| 119.1 | Ar-C | |

| 115.6 | Ar-C | |

| 15.6 | -CH₃ |

Mass Spectrometry (MS)

The mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns include the loss of water (M-18), a carboxyl group (M-45), and other fragments characteristic of salicylic acid derivatives.

Biological Activities

This compound has been reported to possess several biological activities, including fibrinolytic, antilipidemic, anti-inflammatory, and antioxidant properties.

Fibrinolytic Activity

This compound has been shown to exhibit significant fibrinolytic activity in human plasma by activating the fibrinolytic system.[2]

Quantitative Data: Specific quantitative data on the fibrinolytic activity of this compound, such as percentage increase in clot lysis or specific activity units, are not readily available in the reviewed literature. The following protocol can be used to determine its fibrinolytic efficacy.

Experimental Protocol: Euglobulin Lysis Time (ELT) Assay

This assay measures the overall fibrinolytic activity of plasma. A shortened lysis time in the presence of a test compound indicates enhanced fibrinolytic activity.

Materials:

-

Citrated platelet-poor plasma

-

Acetic acid (1%)

-

Borate buffer

-

Thrombin solution

-

This compound (test compound)

-

Control vehicle (e.g., saline or DMSO)

-

Ice bath, water bath (37 °C), centrifuge

Procedure:

-

Preparation of Euglobulin Fraction:

-

Collect citrated blood and prepare platelet-poor plasma by centrifugation.

-

Dilute the plasma 1:10 with ice-cold distilled water.

-

Acidify the diluted plasma to pH 5.3-5.9 with 1% acetic acid to precipitate the euglobulin fraction.

-

Incubate the mixture on ice for 30 minutes.

-

Centrifuge at 2000 x g for 10 minutes at 4 °C.

-

Discard the supernatant and resuspend the euglobulin precipitate in borate buffer.

-

-

Clot Formation and Lysis:

-

To the euglobulin solution, add the test compound (this compound at various concentrations) or the control vehicle.

-

Initiate clotting by adding thrombin solution.

-

Incubate the tubes in a 37 °C water bath.

-

Record the time required for the complete lysis of the clot.

-

-

Data Analysis:

-

Compare the euglobulin lysis time of the samples treated with this compound to the control samples. A shorter lysis time indicates increased fibrinolytic activity.

-

Antilipidemic Activity

This compound has been described as a long-acting salicylate derivative with antilipidemic properties, shown to lower plasma free fatty acid and cholesterol levels.[3]

Quantitative Data: Detailed quantitative data from in vivo studies, such as the percentage reduction in cholesterol or triglycerides at specific doses of this compound, are not extensively reported in recent literature. The following protocol describes a common in vivo model to assess antilipidemic activity.

Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia in Rodents

This model is widely used to screen for potential hypolipidemic agents. Triton WR-1339, a non-ionic surfactant, induces a rapid increase in plasma lipid levels.

Materials:

-

Triton WR-1339

-

Rodents (e.g., rats or mice)

-

This compound (test compound)

-

Standard hypolipidemic drug (e.g., atorvastatin)

-

Vehicle for drug administration

-

Blood collection supplies

-

Kits for measuring plasma total cholesterol, triglycerides, HDL-C, and LDL-C

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals to laboratory conditions.

-

Divide animals into groups: Normal control, Hyperlipidemic control, Standard drug group, and Test compound group(s) (different doses of this compound).

-

-

Induction of Hyperlipidemia:

-

Fast the animals overnight.

-

Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339 (e.g., 200-400 mg/kg body weight) to all groups except the normal control.

-

-

Treatment:

-

Shortly after Triton WR-1339 injection, administer the vehicle, standard drug, or this compound to the respective groups (usually via oral gavage).

-

-

Blood Sampling and Analysis:

-

Collect blood samples at different time points after treatment (e.g., 6, 12, and 24 hours).

-

Separate the plasma by centrifugation.

-

Analyze the plasma for total cholesterol, triglycerides, HDL-C, and LDL-C levels using commercially available kits.

-

-

Data Analysis:

-

Compare the lipid profiles of the this compound-treated groups with the hyperlipidemic control group. A significant reduction in total cholesterol, triglycerides, and LDL-C, and an increase in HDL-C indicate antilipidemic activity.

-

Anti-inflammatory Activity

As a derivative of salicylic acid, this compound is expected to have anti-inflammatory properties. Salicylates are known to inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.

Quantitative Data: Specific IC₅₀ values for the inhibition of COX-1 and COX-2 by this compound are not readily available in the searched literature. The following in vivo protocol is a standard method to evaluate anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.

Materials:

-

Carrageenan (1% solution in saline)

-

Rodents (e.g., rats)

-

This compound (test compound)

-

Standard anti-inflammatory drug (e.g., indomethacin or diclofenac)

-

Vehicle for drug administration

-

Plethysmometer or calipers to measure paw volume/thickness

Procedure:

-

Animal Grouping and Treatment:

-

Divide animals into groups: Control, Standard drug, and Test compound group(s).

-

Administer the vehicle, standard drug, or this compound to the respective groups (e.g., orally or intraperitoneally).

-

-

Induction of Inflammation:

-

After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point. A significant reduction in paw edema indicates anti-inflammatory activity.

-

Antioxidant Properties

Phenolic compounds, including derivatives of salicylic acid, are known to possess antioxidant properties due to their ability to scavenge free radicals.

Quantitative Data: Specific quantitative data such as IC₅₀ values from DPPH or ABTS assays, or ORAC values for this compound are not prominently reported in the reviewed literature. The following is a standard protocol to determine in vitro antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from violet to yellow.

Materials:

-

DPPH solution in methanol or ethanol (e.g., 0.1 mM)

-

This compound (test compound) at various concentrations

-

Standard antioxidant (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation:

-

In a test tube or microplate well, mix a solution of this compound (or standard) at a specific concentration with the DPPH solution.

-

Prepare a control containing the solvent and the DPPH solution.

-

-

Incubation:

-

Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Industrial Applications

This compound is an important intermediate in the chemical industry, with primary applications in the synthesis of dyes and pharmaceuticals.[4][5]

-

Dye Manufacturing: It serves as a precursor for a variety of dyes, including azo and triphenylmethane dyes.[5]

-

Pharmaceutical Synthesis: Its structural features make it a valuable building block in the synthesis of more complex pharmaceutical compounds, particularly in the development of anti-inflammatory drugs.[6]

-

Agrochemicals: It is also used in the synthesis of certain agrochemicals.[5]

-

Other Applications: this compound finds use as a food preservative and in the polymer industry.

Conclusion

This compound is a versatile aromatic compound with established roles as a chemical intermediate in various industries. While its status as a widespread natural product remains to be definitively established, its synthesis is well-understood, and it exhibits a range of interesting biological activities, including fibrinolytic, antilipidemic, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable information and detailed experimental protocols for researchers, scientists, and professionals in drug development and related fields. Further research is warranted to explore its potential therapeutic applications and to clarify its presence and role in the natural world.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. The euglobulin clot lysis time, a rapid and sensitive method for the assay of fibrinolytic activity after venous stasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 3-Methylsalicylic Acid in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

3-Methylsalicylic acid, a versatile organic compound, serves as a crucial building block and intermediate in a wide array of synthetic applications. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and a methyl group on an aromatic ring, provides multiple reactive sites for diverse chemical transformations.[1] This allows for the synthesis of a broad spectrum of molecules, from pharmaceuticals and agrochemicals to dyes and polymers.[1][2]

Application Notes

This compound is a key precursor in the synthesis of various organic molecules due to the reactivity of its functional groups. The carboxylic acid and hydroxyl groups can undergo esterification, amidation, and etherification, while the aromatic ring is amenable to electrophilic substitution reactions such as halogenation and nitration.

1. Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs):

This compound is extensively used in the pharmaceutical industry as a starting material for the synthesis of anti-inflammatory drugs, analgesics, and other therapeutic agents.[3] The salicylate moiety is a well-known pharmacophore, and modifications on the ring and at the carboxylic acid and hydroxyl groups allow for the fine-tuning of pharmacological activity.

-

Salicylamide Derivatives: The conversion of the carboxylic acid group to an amide is a common strategy to generate derivatives with potential anti-inflammatory and anticancer activities.[4] These derivatives often exhibit improved pharmacokinetic profiles compared to the parent acid.

-

Ester Derivatives: Esterification of the carboxylic acid or hydroxyl group leads to the formation of compounds with altered solubility and bioavailability, which can be tailored for specific drug delivery applications.

-

Heterocyclic Compounds: this compound is a valuable precursor for the synthesis of heterocyclic compounds, such as benzoxazinones, which are scaffolds present in many biologically active molecules.[5]

2. Synthesis of Dyes and Pigments:

The aromatic nature of this compound makes it an excellent substrate for the synthesis of azo dyes. The electron-donating hydroxyl and methyl groups activate the ring towards diazo coupling reactions, leading to the formation of brightly colored compounds used in the textile and printing industries.[2]

3. Polymer Chemistry:

Salicylic acid and its derivatives can be incorporated into polymer backbones to create biodegradable polymers with potential applications in drug delivery and biomedical devices.[6][7] The ester linkages in these polymers can be designed to hydrolyze under physiological conditions, releasing the active salicylate moiety over a controlled period.

Experimental Protocols

The following protocols are detailed methodologies for key synthetic transformations of this compound.

Protocol 1: Fischer Esterification - Synthesis of Methyl 3-Methylsalicylate

This protocol describes the acid-catalyzed esterification of this compound with methanol to yield methyl 3-methylsalicylate. This reaction is a fundamental transformation for protecting the carboxylic acid group or for synthesizing ester-based derivatives.

Materials:

-

This compound

-

Methanol (absolute)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 25 mL of methanol.

-

Add a magnetic stir bar to the flask.

-

While stirring, slowly add 1 mL of concentrated sulfuric acid dropwise to the mixture.

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle for 60-75 minutes.[7][8]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 50 mL of water.

-

Extract the product with 3 x 30 mL portions of dichloromethane.[7]

-

Combine the organic layers and wash with 2 x 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (caution: effervescence may occur).[7][9]

-

Wash the organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude methyl 3-methylsalicylate.

-

The product can be further purified by distillation or chromatography if necessary.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |

| This compound | 152.15 | 5.0 g | 0.0328 | - |

| Methanol | 32.04 | 25 mL | - | - |

| Methyl 3-methylsalicylate | 166.17 | - | - | Typically >80% |

Workflow Diagram:

Protocol 2: Synthesis of Azo Dyes - Coupling with a Diazonium Salt

This protocol outlines the synthesis of an azo dye by coupling this compound with a diazonium salt derived from an aromatic amine (e.g., p-nitroaniline).

Materials:

-

p-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

This compound

-

Sodium hydroxide (NaOH)

-

Ice

-

Beakers

-

Stirring rod

Procedure:

Part A: Preparation of the Diazonium Salt

-

In a 100 mL beaker, dissolve 0.7 g of p-nitroaniline in a mixture of 1.5 mL of concentrated HCl and 1.5 mL of water. Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve 0.38 g of sodium nitrite in 2 mL of water.

-

Slowly add the sodium nitrite solution to the cooled p-nitroaniline solution with constant stirring, maintaining the temperature between 0-5 °C. This forms the diazonium salt solution.

Part B: Coupling Reaction

-

In a 250 mL beaker, dissolve 0.76 g of this compound in 10 mL of 2.5 M sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the cold solution of this compound with vigorous stirring. A colored precipitate should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

Acidify the mixture with dilute HCl to a pH of approximately 3-4 to ensure complete precipitation of the dye.

-

Collect the azo dye by vacuum filtration, wash with cold water, and allow it to air dry.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |

| p-Nitroaniline | 138.12 | 0.7 g | 0.0051 | - |

| Sodium Nitrite | 69.00 | 0.38 g | 0.0055 | - |

| This compound | 152.15 | 0.76 g | 0.0050 | - |

| Azo Dye Product | Varies | - | - | Typically >90% |

Logical Relationship Diagram:

Protocol 3: Synthesis of Salicylamide Derivatives

This protocol describes the conversion of this compound to a salicylamide derivative, a common strategy in the development of anti-inflammatory agents.[4] The protocol involves the activation of the carboxylic acid followed by reaction with an amine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

An appropriate amine (e.g., aniline, benzylamine)

-

Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3.0 g of this compound in 30 mL of anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add 1.1 equivalents of thionyl chloride or oxalyl chloride dropwise to the suspension. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (evolution of gas ceases). The formation of the acid chloride can be monitored by IR spectroscopy.

-

In a separate flask, dissolve 1.0 equivalent of the desired amine and 1.2 equivalents of triethylamine in 20 mL of anhydrous dichloromethane.

-

Cool the amine solution in an ice bath.

-

Slowly add the freshly prepared 3-methylsalicyloyl chloride solution to the amine solution via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |

| This compound | 152.15 | 3.0 g | 0.0197 | - |

| Thionyl chloride | 118.97 | ~1.1 eq | ~0.0217 | - |

| Amine (e.g., Aniline) | 93.13 | ~1.0 eq | ~0.0197 | - |

| Salicylamide Product | Varies | - | - | Varies |

Experimental Workflow:

These protocols provide a foundation for the utilization of this compound in various synthetic endeavors. Researchers are encouraged to adapt and optimize these procedures based on the specific requirements of their target molecules and available laboratory resources. The versatility of this compound ensures its continued importance as a key building block in the fields of medicinal chemistry, materials science, and beyond.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aiinmr.com [aiinmr.com]

- 4. This compound 96.0 83-40-9 [sigmaaldrich.com]

- 5. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid, controlled ring-opening polymerization of salicylic acid o-carboxyanhydride for poly(salicylate) synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: 3-Methylsalicylic Acid as a Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylsalicylic acid, a methylated derivative of salicylic acid, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its intrinsic structural features, including a carboxylic acid, a hydroxyl group, and a methyl group on the aromatic ring, provide multiple points for chemical modification, allowing for the generation of diverse compound libraries with a wide range of biological activities. This scaffold has been successfully incorporated into molecules targeting key pathways in cancer, inflammation, and infectious diseases. These application notes provide an overview of the utility of this compound in drug discovery, complete with detailed experimental protocols for the synthesis of key derivatives and a summary of their biological activities.

Anticancer Applications: Inhibition of the CREB-CBP Pathway

A significant application of this compound is in the development of anticancer agents that target the CREB-CBP (cAMP response element-binding protein - CREB-binding protein) signaling pathway. The interaction between the kinase-inducible domain (pKID) of CREB and the KIX domain of CBP is crucial for the transcription of genes involved in cell proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various cancers, including acute myeloid leukemia (AML).[1][2] Salicylamide derivatives of this compound have been identified as potent inhibitors of this protein-protein interaction.[1][3]

Signaling Pathway: CREB-CBP Inhibition

The following diagram illustrates the mechanism of action of 3-methylsalicylamide derivatives in the inhibition of the CREB-CBP signaling pathway.

References

Application Notes and Protocols: 3-Methylsalicylic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylsalicylic acid, a derivative of salicylic acid, is a versatile and valuable building block in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring both a carboxylic acid and a hydroxyl group on a methylated benzene ring, allows for diverse chemical modifications, making it a key intermediate in the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in the synthesis of several classes of pharmaceuticals, including anti-inflammatory agents and other bioactive molecules.

Core Applications and Synthesized Pharmaceuticals

This compound serves as a crucial precursor for the synthesis of various pharmaceutical agents, notably in the development of anti-inflammatory drugs.[1] Its structural framework is also utilized in the creation of other complex molecules with potential therapeutic applications.

Pharmaceuticals Synthesized from this compound:

While specific drug names are not always explicitly linked to this compound in publicly available literature, its role as an intermediate is well-established for the following classes of compounds:

-

Anti-inflammatory Drugs: As a salicylic acid derivative, it is a key component in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). The general mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins, key mediators of inflammation and pain.[2]

-

Benzoxazinone Derivatives: this compound is a potential starting material for the synthesis of substituted benzoxazinones, a class of compounds investigated for their anti-inflammatory and antimicrobial activities.[2][3]

-

Salicylamide Derivatives: The conversion of the carboxylic acid group to an amide allows for the synthesis of salicylamide derivatives. These compounds are explored for a range of bioactivities, including antiviral and anti-inflammatory properties.[1][4][5]

-

Pyrimethamine Salts: this compound can be used to form molecular salts with the antimalarial drug pyrimethamine, potentially modifying its physicochemical properties.[8]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of representative pharmaceutical intermediates and derivatives from this compound.

Synthesis of 8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one

This protocol describes a general method for the synthesis of a benzoxazinone derivative from a substituted salicylic acid.

Reaction Scheme:

Figure 1: Synthesis of 8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one.

Materials:

-

This compound

-

Thiophosgene or a suitable thiocarbonylating agent

-

Anhydrous solvent (e.g., toluene, chloroform)

-

Base (e.g., triethylamine, pyridine)

-

Inert atmosphere (e.g., nitrogen, argon)

Procedure:

-

Formation of the Isothiocyanate Intermediate:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent.

-

Add a base (2-3 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in the same anhydrous solvent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Intramolecular Cyclization:

-

Upon completion of the intermediate formation, the reaction mixture is typically heated at a higher temperature or for an extended period to facilitate the intramolecular cyclization to the benzoxazinone.

-

The progress of the cyclization should also be monitored by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any precipitated salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure 8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one.

-

Quantitative Data:

| Parameter | Value |

| Reactants | |

| This compound | Specify molar quantity |

| Thiophosgene | Specify molar quantity |

| Base | Specify molar quantity |

| Reaction Conditions | |

| Solvent | Specify solvent and volume |

| Temperature | Specify temperature for each step |

| Reaction Time | Specify duration for each step |

| Product | |

| Yield | Report in % |

| Purity | Report in % (e.g., by HPLC or NMR) |

| Melting Point | Report in °C |

Synthesis of 3-Methylsalicylamide

This protocol outlines the amidation of this compound.

Reaction Scheme:

Figure 2: Synthesis of 3-Methylsalicylamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a coupling agent like Dicyclohexylcarbodiimide (DCC)

-

Ammonia solution or an appropriate amine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., triethylamine, if using an amine salt)

Procedure:

-

Activation of the Carboxylic Acid:

-

Method A (Acid Chloride): In a fume hood, add this compound (1 equivalent) to a round-bottom flask. Carefully add thionyl chloride (excess, e.g., 2-3 equivalents) and a catalytic amount of Dimethylformamide (DMF). Heat the mixture to reflux until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Method B (Coupling Agent): Dissolve this compound (1 equivalent) and a coupling agent like DCC (1.1 equivalents) in an anhydrous solvent. Stir the mixture at room temperature for 30 minutes.

-

-

Amidation:

-

For Method A: Dissolve the crude acid chloride in an anhydrous solvent and cool in an ice bath. Slowly add a solution of ammonia or the desired amine (2-3 equivalents) while stirring.

-

For Method B: To the activated ester mixture, add the ammonia solution or desired amine (1.2 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting crude amide by recrystallization or column chromatography.

-

Quantitative Data:

| Parameter | Value |

| Reactants | |

| This compound | Specify molar quantity |

| Activating/Coupling Agent | Specify molar quantity |

| Amine/Ammonia | Specify molar quantity |

| Reaction Conditions | |

| Solvent | Specify solvent and volume |

| Temperature | Specify temperature for each step |

| Reaction Time | Specify duration for each step |

| Product | |

| Yield | Report in % |

| Purity | Report in % |

| Melting Point | Report in °C |

Signaling Pathways and Mechanism of Action

The biological activity of pharmaceuticals derived from this compound is largely dependent on the final molecular structure.

Anti-inflammatory Action

Derivatives of this compound that retain the core salicylate structure are expected to exhibit anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.

Figure 3: Inhibition of the COX pathway by this compound derivatives.

This inhibition leads to a reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Other Potential Mechanisms

-

Salicylamide Derivatives: Some salicylamide derivatives have been shown to possess broad-spectrum antiviral activity.[5] Their mechanisms can be diverse, including the disruption of viral replication cycles. For example, some derivatives have been found to impair HBV core protein expression or disrupt capsid formation.[9]

-

Pyrimethamine Salts: Pyrimethamine is a known inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for folic acid metabolism in parasites like the malaria-causing Plasmodium.[10][11] By forming a salt with this compound, the physicochemical properties of pyrimethamine may be altered, but the primary mechanism of action of the pyrimethamine moiety is expected to remain the inhibition of DHFR. Pyrimethamine has also been identified as an inhibitor of STAT3 transcriptional activity.[11]

Figure 4: Mechanism of action of Pyrimethamine.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of pharmaceutical compounds. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this compound in creating novel therapeutics. Further research into the synthesis of more complex derivatives and a deeper investigation into their specific mechanisms of action and signaling pathways will be crucial for unlocking the full therapeutic potential of this compound-based pharmaceuticals.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 5. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is Pyrimethamine used for? [synapse.patsnap.com]

Protocol for the Carboxylation of o-Cresolate to 3-Methylsalicylic Acid

Application Note & Protocol: AN-003-MSA

For research, scientific, and drug development purposes.

Abstract

This document provides a detailed protocol for the synthesis of 3-Methylsalicylic acid via the carboxylation of o-cresol. The method is based on the Kolbe-Schmitt reaction, a well-established process for the ortho-carboxylation of phenols. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the formation of the o-cresolate salt, its subsequent carboxylation under pressure, and the final isolation and purification of the this compound product. The provided data and diagrams are intended to guide researchers in successfully performing this synthesis.

Introduction

This compound, also known as o-cresotic acid or 2-hydroxy-3-methylbenzoic acid, is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] The Kolbe-Schmitt reaction is the most common industrial method for the production of hydroxybenzoic acids.[2] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, followed by acidification to yield the corresponding hydroxybenzoic acid.[3]

The synthesis of this compound from o-cresol proceeds in three main stages:

-

Formation of the o-cresolate: o-Cresol is reacted with a strong base, typically sodium hydroxide or a sodium alkoxide, to form the sodium o-cresolate salt. This step is crucial as the phenoxide ion is significantly more reactive towards electrophilic aromatic substitution than the neutral phenol.

-

Carboxylation: The sodium o-cresolate is then subjected to a high-pressure carbon dioxide atmosphere at an elevated temperature. This forces the carboxylation of the aromatic ring, primarily at the ortho position to the hydroxyl group.

-

Acidification and Purification: The resulting sodium salt of this compound is then acidified to precipitate the free acid, which can be further purified by recrystallization.

This document provides a detailed experimental protocol for this transformation, along with relevant data and a process workflow diagram.

Quantitative Data